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Compound of Interest

Compound Name: 2',6'-Difluoroacetophenone

Cat. No.: B084162 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2',6'-Difluoroacetophenone is a fluorinated aromatic ketone that serves as a critical building

block in organic and medicinal chemistry. Its unique electronic properties, stemming from the

two ortho-fluorine atoms, make it a valuable precursor for the synthesis of complex heterocyclic

scaffolds. These fluorine atoms can influence molecular conformation, metabolic stability, and

binding affinity, making this reagent particularly relevant in the design of novel therapeutic

agents. This guide provides a comprehensive overview of its chemical and physical properties,

detailed experimental protocols for its synthesis and application, and its role in the

development of bioactive molecules, particularly as a precursor to kinase inhibitors.

Core Properties and Data
The key physicochemical properties of 2',6'-Difluoroacetophenone are summarized below for

quick reference.

Table 1: Chemical Identifiers and General Data
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Property Value

CAS Number 13670-99-0[1]

Molecular Formula C₈H₆F₂O[2]

Molecular Weight 156.13 g/mol

IUPAC Name 1-(2,6-difluorophenyl)ethanone[3]

Synonyms
2,6-Difluoroacetophenone, Acetophenone, 2',6'-

difluoro-[2]

InChI Key VGIIILXIQLXVLC-UHFFFAOYSA-N[3]

Canonical SMILES CC(=O)C1=C(C=CC=C1F)F[3]

Table 2: Physical and Spectroscopic Properties
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Property Value Notes

Physical State
Clear, colorless to light yellow

liquid[4]

Some sources report a melting

point of 52-55°C, which

suggests a solid state at room

temperature. However, major

suppliers list it as a liquid,

which is more consistent with

its observed properties.

Boiling Point
76-79 °C at 15 mmHg[4]178.6

°C at 760 mmHg[2]

Density 1.197 g/mL at 25 °C[4]

Refractive Index (n²⁰/D) 1.48[4]

Solubility

Slightly soluble in water;

Soluble in Chloroform, Ethyl

Acetate[4]

¹H NMR
Spectral data available from

sources such as PubChem.[3]

Characterized by signals for

the methyl protons and the

aromatic protons, with splitting

patterns influenced by fluorine

coupling.

¹³C NMR

Spectral data available from

sources such as

ChemicalBook.[5]

Shows characteristic peaks for

the carbonyl carbon, methyl

carbon, and aromatic carbons,

with C-F coupling visible.

FTIR Spectrum
Spectral data available from

sources such as PubChem.[3]

Key absorptions include a

strong C=O stretch for the

ketone and C-F stretching

bands.

Table 3: Safety and Handling Information
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Category Information

GHS Hazard Statements

H315: Causes skin irritation.H319: Causes

serious eye irritation.H335: May cause

respiratory irritation.[4]

GHS Precautionary Statements
P261, P264, P271, P280, P302+P352,

P305+P351+P338[4]

Hazard Codes Xi (Irritant)[2]

Flash Point 77 °C (170.6 °F) - closed cup[6]

Storage
Keep in a dark place, sealed in dry, room

temperature conditions.[4]

Experimental Protocols
Detailed methodologies for the synthesis of 2',6'-Difluoroacetophenone and its subsequent

use in the formation of a key pharmacophore are provided below.

Protocol 1: Synthesis of 2',6'-Difluoroacetophenone via
Organolithium Intermediate
This protocol describes the synthesis from 1,3-difluorobenzene and acetic anhydride.

Workflow Diagram:
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Caption: Synthesis of 2',6'-Difluoroacetophenone.
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Materials:

tert-Butyl chloride (9.25 g)

Lithium granules (1.4 g)

Anhydrous Tetrahydrofuran (THF, 135 g total)

1,3-Difluorobenzene (11.4 g)

Acetic anhydride (22 g)

Procedure:

Preparation of tert-Butyllithium: To a reaction vessel containing 100 g of anhydrous THF, add

1.4 g of lithium granules. Cool the suspension to -78 °C. Slowly add 9.25 g of tert-butyl

chloride to the mixture. Stir until gas chromatography analysis indicates >97% conversion to

tert-butyllithium.

Formation of Lithiated Arene: To the cold (-78 °C) solution of tert-butyllithium, add 11.4 g of

1,3-difluorobenzene. Stir the mixture for 30 minutes at -78 °C, then allow it to warm to -65 °C

and stir for an additional 2 hours. This forms a solution of 2,6-difluoro-1-lithiobenzene.

Acylation: In a separate flask, prepare a solution of 22 g of acetic anhydride in 35 g of

anhydrous THF and cool it to -5 °C. Add the previously prepared 2,6-difluoro-1-lithiobenzene

solution dropwise to the acetic anhydride solution, maintaining the temperature at -5 °C.

Work-up and Isolation: After the addition is complete, perform a standard aqueous work-up.

This typically involves quenching the reaction with a saturated aqueous solution of

ammonium chloride, followed by extraction with an organic solvent (e.g., diethyl ether or

ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure to yield 2',6'-difluoroacetophenone. The

reported yield for this procedure is 92%.

Protocol 2: Synthesis of a 2-Amino-4-arylquinazoline
Scaffold
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This protocol is a representative procedure for the cyclocondensation reaction of 2',6'-
Difluoroacetophenone with guanidine, a key step in the synthesis of many bioactive

quinazoline derivatives.[6]

Workflow Diagram:
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Caption: Synthesis of a 2-Aminoquinazoline Scaffold.

Materials:

2',6'-Difluoroacetophenone

Guanidine hydrochloride

Sodium ethoxide (or another suitable base)

Absolute ethanol (or another suitable high-boiling solvent)

Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2',6'-
Difluoroacetophenone (1 equivalent) in absolute ethanol.

Addition of Reagents: Add guanidine hydrochloride (typically 1.5-2.0 equivalents) to the

solution. To this mixture, add a solution of sodium ethoxide (typically 2.0 equivalents) in

ethanol.

Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for

several hours (e.g., 6-24 hours), monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature.

The product may precipitate from the solution. Collect the solid by filtration. Wash the crude

product with cold ethanol and then water to remove any remaining salts. The product can be

further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to

yield the pure 2-amino-4-(2,6-difluorophenyl)quinazoline derivative.

Role in Drug Development and Medicinal Chemistry
2',6'-Difluoroacetophenone is not itself a therapeutic agent but is a key starting material for

building more complex molecules with biological activity. Its primary application lies in the

synthesis of the quinazoline scaffold.

Quinazoline derivatives are a cornerstone of modern medicinal chemistry, most notably as

Tyrosine Kinase Inhibitors (TKIs). Kinases are enzymes that play a crucial role in cell signaling

pathways, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases,

the signaling pathways that drive tumor growth and proliferation can be blocked.

A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Overactivation of EGFR is common in several cancers, including non-small cell lung cancer.

Many FDA-approved drugs, such as Gefitinib and Lapatinib, are quinazoline-based EGFR

inhibitors that compete with ATP at the kinase's active site.

The synthesis of these and related bioactive quinazolines often involves a cyclocondensation

reaction, as detailed in Protocol 2. The 2,6-difluorophenyl group from the starting

acetophenone is incorporated into the final structure, where it can play a vital role in binding to

the target protein and enhancing the pharmacological properties of the molecule.
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Signaling Pathway Diagram:
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Caption: EGFR signaling pathway and site of inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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